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Compound of Interest

Compound Name: NCCO007

cat. No.: B609492

A Comparative Analysis of the Kinase Inhibitor Specificity of NCC007 and PF-670462

For researchers, scientists, and drug development professionals, understanding the precise
specificity of kinase inhibitors is paramount for accurate experimental design and the
development of targeted therapeutics. This guide provides a detailed comparison of the
specificity profiles of two kinase inhibitors, NCC007 and PF-670462, supported by available
experimental data.

Introduction

NCCO007 and PF-670462 are both small molecule inhibitors targeting members of the Casein
Kinase 1 (CK1) family, a group of serine/threonine kinases involved in the regulation of
numerous cellular processes, including circadian rhythms. While both compounds are utilized
in circadian rhythm research, their specificity profiles exhibit notable differences. This
comparison guide aims to delineate these differences through a presentation of their primary
targets, potency, and known off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for NCC007 and PF-670462,
focusing on their inhibitory concentrations (IC50) against their primary kinase targets.

Table 1: Inhibitory Activity of NCC007
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Target IC50 (pM)
Casein Kinase la (CKla) 1.8[1]
Casein Kinase 16 (CKId) 3.6[1]

Table 2: Inhibitory Activity of PF-670462

Target IC50 (nM)
Casein Kinase 1¢ (CK1g) 7.7[2], 90[3]
Casein Kinase 18 (CK19) 14[2], 13[3]

Note: Discrepancies in reported IC50 values for PF-670462 may be attributable to variations in
experimental conditions and assay formats between different studies.

Specificity Profile Comparison

NCCO007 is identified as a dual inhibitor of Casein Kinase la (CKla) and Casein Kinase 10
(CKI1d), with IC50 values in the low micromolar range.[1] Currently, comprehensive kinome-
wide specificity data for NCCO007 is not widely published, limiting a broader assessment of its
off-target effects.

PF-670462, in contrast, has been more extensively characterized. It is a potent dual inhibitor of
Casein Kinase 16 (CK10) and Casein Kinase 1lg (CK1g), with reported IC50 values in the low
nanomolar range.[2][3] While initial reports described PF-670462 as a selective inhibitor with
over 30-fold selectivity against a panel of 42 other kinases, a more extensive kinome scan
revealed a less selective profile.[2][4] A study utilizing the DiscoverRX® KINOMEscan®
platform, which assessed binding to 442 kinases, demonstrated that at a concentration of 10
UM, PF-670462 inhibited 44 kinases by 90% or more.[4] Notable off-targets include pro-
apoptotic kinases such as JNK, p38, and EGFR isoforms.[4] This broader inhibitory action has
led to its characterization as a "very non-selective kinase inhibitor" in some contexts.[4]

Signaling Pathway Context
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Both NCC007 and PF-670462 modulate the circadian rhythm signaling pathway through their
inhibition of CK1 isoforms. CK1d and CK1e are key regulators of the core clock proteins
PERIOD (PER) and CRYPTOCHROME (CRY). Phosphorylation of PER proteins by CK1d/¢
targets them for degradation, thus influencing the period length of the circadian clock. Inhibition
of CK1d/e by compounds like PF-670462 leads to the stabilization and nuclear accumulation of
PER proteins, resulting in a lengthening of the circadian period.[5] The involvement of CKla, a
target of NCCO007, in the core circadian clock is also recognized, where it contributes to the
regulation of PER protein stability.
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Caption: Simplified signaling pathway of the core circadian clock, indicating the inhibitory action
of NCC007 and PF-670462 on Casein Kinase 1 (CK1) isoforms.

Experimental Protocols

The determination of kinase inhibitor specificity and potency relies on robust biochemical and
cell-based assays. Below are generalized methodologies for key experiments cited in the
comparison.

Biochemical Kinase Assays (IC50 Determination)
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Biochemical assays are fundamental for determining the direct inhibitory effect of a compound
on a purified kinase.

o Objective: To quantify the concentration of an inhibitor required to reduce the activity of a
specific kinase by 50% (IC50).

e General Procedure:

o A purified recombinant kinase is incubated with a specific substrate (peptide or protein)
and a phosphate donor, typically ATP (often radiolabeled, e.g., [y-32P]ATP or [y-33P]ATP).

o The inhibitor (NCCO007 or PF-670462) is added at a range of concentrations.

o The kinase reaction is allowed to proceed for a defined period under optimized conditions
(e.g., temperature, pH, and concentrations of ATP and substrate).

o The reaction is terminated, and the amount of phosphorylated substrate is quantified.

o Quantification methods can include:

» Radiometric assays: Measuring the incorporation of the radiolabel into the substrate.

» Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to
detect phosphorylation.

» Luminescence-based assays: Measuring the amount of ATP remaining after the
reaction (e.g., Kinase-Glo® assay).

o The percentage of kinase inhibition is calculated for each inhibitor concentration relative to
a control (e.g., DMSO).

o IC50 values are determined by fitting the concentration-response data to a sigmoidal
curve.
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Caption: A generalized workflow for a biochemical kinase assay to determine the 1C50 of an
inhibitor.

Kinome-Wide Specificity Profiling (e.g., KINOMEscan®)

To assess the broader selectivity of an inhibitor, kinome-wide screening platforms are
employed.

» Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.

o General Principle (for KINOMEscan®):

[¢]

A library of DNA-tagged kinases is used.

o Each kinase is individually incubated with the test inhibitor (e.g., PF-670462 at 10 uM) and
an immobilized, active-site directed ligand.

o The amount of kinase that binds to the immobilized ligand is quantified using quantitative
PCR (gPCR) of the DNA tag.

o If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized
ligand, resulting in a lower gPCR signal.

o The results are typically expressed as a percentage of the control (DMSO), with lower
percentages indicating stronger binding of the inhibitor to the kinase.
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Caption: A simplified workflow for kinome-wide specificity profiling using a competitive binding
assay format.
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Conclusion

In summary, while both NCC007 and PF-670462 are valuable tools for studying the role of
Casein Kinase 1 isoforms in cellular processes such as circadian rhythms, their specificity
profiles differ significantly. PF-670462 is a highly potent inhibitor of CK1d and CK1e but exhibits
considerable off-target activity at higher concentrations, a critical consideration for interpreting
experimental results. NCC007 is a less potent, dual CKla and CKId inhibitor, for which a
comprehensive off-target profile is not yet publicly available. The choice between these
inhibitors should be guided by the specific research question, the desired isoform selectivity,
and a careful consideration of potential off-target effects. For studies requiring high selectivity
for CK1d/e, PF-670462 can be used at low nanomolar concentrations, but caution is warranted
due to its promiscuity at higher concentrations. Further characterization of the kinome-wide
selectivity of NCCO007 is needed to fully assess its utility as a specific chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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